molecular formula C15H16N2O B2684693 1-Benzyl-3-(2-methylphenyl)urea CAS No. 13143-13-0

1-Benzyl-3-(2-methylphenyl)urea

Cat. No.: B2684693
CAS No.: 13143-13-0
M. Wt: 240.306
InChI Key: DUCNVZUQNXDTEG-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a benzyl group attached to the nitrogen atom of the urea moiety and a 2-methylphenyl group attached to the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-3-(2-methylphenyl)urea can be synthesized through several methods. One common method involves the reaction of benzylamine with 2-methylphenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then isolated and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The benzyl and 2-methylphenyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenation using halogens like chlorine or bromine, followed by nucleophilic substitution with suitable nucleophiles.

Major Products Formed

    Oxidation: Corresponding urea derivatives with oxidized functional groups.

    Reduction: Amines with reduced nitrogen functionalities.

    Substitution: Urea derivatives with substituted benzyl or 2-methylphenyl groups.

Scientific Research Applications

1-Benzyl-3-(2-methylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(2-methylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-(2-chlorophenyl)urea: Similar structure with a chlorine atom instead of a methyl group.

    1-Benzyl-3-(2-methoxyphenyl)urea: Contains a methoxy group instead of a methyl group.

    1-Benzyl-3-(2-ethylphenyl)urea: Features an ethyl group instead of a methyl group.

Uniqueness

1-Benzyl-3-(2-methylphenyl)urea is unique due to the presence of the 2-methylphenyl group, which may impart specific chemical and biological properties. The methyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-benzyl-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-12-7-5-6-10-14(12)17-15(18)16-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCNVZUQNXDTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13143-13-0
Record name 1-BENZYL-3-(O-TOLYL)UREA
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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